The synthesis of 2-(4-Phenylphenyl)ethan-1-amine hydrochloride typically follows a multi-step process:
The molecular structure of 2-(4-Phenylphenyl)ethan-1-amine hydrochloride can be described as follows:
In terms of its structural features:
2-(4-Phenylphenyl)ethan-1-amine hydrochloride participates in various chemical reactions:
From these reactions, significant products include:
The mechanism of action for 2-(4-Phenylphenyl)ethan-1-amine hydrochloride involves its interaction with various molecular targets, such as enzymes and receptors. It can function as either an agonist or antagonist depending on the biological context:
The specific pathways and interactions depend on the target molecules involved in biological systems .
The compound's solubility profile enhances its utility in various applications, particularly in drug formulation where bioavailability is crucial .
2-(4-Phenylphenyl)ethan-1-amine hydrochloride has diverse applications across several scientific fields:
The compound 2-(4-Phenylphenyl)ethan-1-amine hydrochloride is systematically named according to IUPAC conventions as 2-[1,1'-biphenyl]-4-ylethan-1-aminium chloride. This nomenclature prioritizes the biphenyl core, designates the ethylamine substituent at the para-position (C4), and explicitly states the hydrochloride salt form. Its molecular formula is C~14~H~15~N·HCl, with a molecular weight of 229.75 g/mol (derived from the free base C~14~H~15~N, MW 197.27 g/mol, plus HCl) [6] [7].
Key structural features include:
Table 1: Nomenclature and Molecular Data
| Property | Value |
|---|---|
| Systematic IUPAC Name | 2-[1,1'-biphenyl]-4-ylethan-1-aminium chloride |
| Molecular Formula | C~14~H~15~N·HCl |
| Molecular Weight | 229.75 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)CC[NH3+].[Cl-] |
| InChI Key | WHPLBPSDTIZFSX-UHFFFAOYSA-N (free base) |
The free base (2-(4-Biphenyl)ethylamine) exists as a solid with a melting point of 50–54 °C [7]. Crystallographic analysis reveals:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) SpectroscopyKey absorptions for the free base include:
Mass Spectrometry (MS)
Table 2: Key Spectroscopic Signatures
| Technique | Signal (Free Base) | Assignment |
|---|---|---|
| ¹H NMR | δ 7.60–7.35 (m, 9H) | Biphenyl aromatic H |
| δ 2.92 (t, 2H) | Ar−CH~2~− | |
| δ 2.68 (t, 2H) | −CH~2~NH~2~ | |
| ¹³C NMR | δ 140.5, 139.8 | Quaternary carbons |
| δ 41.2, 36.5 | Ethylamine carbons | |
| IR | 3360, 3280 cm⁻¹ | N−H stretch (primary amine) |
| MS | m/z 197 | [M]^+^ (C~14~H~15~N) |
Structurally analogous biphenyl ethylamines exhibit property variations driven by substituent effects:
2-(4-Fluorophenyl)ethylamine hydrochloride (C~8~H~10~FN·HCl): Fluorine inductively withdraws electrons but conjugatively donates, yielding intermediate basicity. Its aromatic protons resonate at δ 7.20 (AA'BB' system) [4].
Steric and Conformational Effects:
2-(4-Biphenyl)ethylamine vs. 2-(2-Biphenyl)ethylamine: Ortho-substitution forces biphenyl non-planarity, disrupting conjugation and altering UV absorption maxima. Para-substitution (as in 2-(4-Phenylphenyl)ethan-1-amine) maximizes π-conjugation and crystallinity [6] [7].
Physicochemical Properties:Solubility decreases with larger aromatic systems (e.g., biphenyl vs. phenyl). The hydrochloride salt enhances aqueous solubility via ion-dipole interactions.
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 22108-99-2